(2R,3S,5R)-5-(4-(4-Methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate
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Overview
Description
(2R,3S,5R)-5-(4-(4-Methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a methoxybenzamido group, and a phosphonooxy moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(4-(4-Methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the methoxybenzamido group, and the addition of the phosphonooxy moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(4-(4-Methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2R,3S,5R)-5-(4-(4-Methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(4-(4-Methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3S,5R)-5-(4-(4-Methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate include other tetrahydrofuran derivatives and compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its ability to undergo diverse chemical reactions and its interactions with biological targets make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N3O10P |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[4-[(4-methoxybenzoyl)amino]-2-oxopyrimidin-1-yl]-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H22N3O10P/c1-11(23)31-14-9-17(32-15(14)10-30-33(26,27)28)22-8-7-16(21-19(22)25)20-18(24)12-3-5-13(29-2)6-4-12/h3-8,14-15,17H,9-10H2,1-2H3,(H2,26,27,28)(H,20,21,24,25)/t14-,15+,17+/m0/s1 |
InChI Key |
LCCBZTQLNJIRGL-ZMSDIMECSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)OC1CC(OC1COP(=O)(O)O)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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